molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3

7H-Benz[de]anthracen-7-one, 3,9-dichloro-

Cat. No.: B13777355
CAS No.: 66104-58-3
M. Wt: 299.1 g/mol
InChI Key: CWOMZMMYXCMUCI-UHFFFAOYSA-N
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Description

3,9-Dichloro-7H-benz[de]anthracen-7-one is a chlorinated derivative of benzanthrone, a polycyclic aromatic ketone. This compound is known for its unique chemical structure, which includes two chlorine atoms attached to the benzanthrone core. It has a molecular formula of C17H8Cl2O and a molecular weight of 299.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dichloro-7H-benz[de]anthracen-7-one typically involves the chlorination of benzanthrone. One common method is the direct chlorination of benzanthrone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 9 positions .

Industrial Production Methods

Industrial production of 3,9-Dichloro-7H-benz[de]anthracen-7-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,9-Dichloro-7H-benz[de]anthracen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Dichloro-7H-benz[de]anthracen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,9-Dichloro-7H-benz[de]anthracen-7-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dichloro-7H-benz[de]anthracen-7-one is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activities. The chlorination also affects the compound’s physical properties, such as solubility and melting point, making it distinct from its non-chlorinated counterparts .

Properties

CAS No.

66104-58-3

Molecular Formula

C17H8Cl2O

Molecular Weight

299.1 g/mol

IUPAC Name

3,9-dichlorobenzo[b]phenalen-7-one

InChI

InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H

InChI Key

CWOMZMMYXCMUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl

Origin of Product

United States

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